2-Methylfluoranthene

Descripción general

Descripción

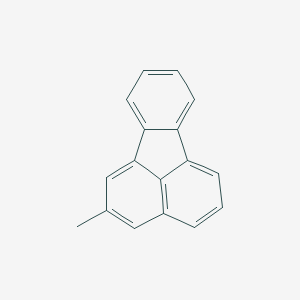

2-Methylfluoranthene (2-MeFA, C₁₇H₁₂; molecular weight: 216.3; CAS RN: 33543-31-6) is a methylated derivative of fluoranthene (FA), a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental mixtures such as combustion products, tobacco smoke, and char-broiled foods . Structurally, 2-MeFA features a methyl group attached to the fluoranthene backbone at the 2-position, which influences its chemical reactivity and biological activity.

However, its tumorigenic activity in experimental models, particularly in newborn mice, has raised concerns about its environmental and health impacts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoranthene-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Fluoranthene-2-carboxylic acid.

Reduction: Saturated hydrocarbons.

Substitution: Nitro-2-methylfluoranthene and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

2-Methylfluoranthene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: Research on its biological effects helps in understanding the impact of polycyclic aromatic hydrocarbons on living organisms.

Medicine: Studies on its potential mutagenic and carcinogenic properties contribute to the field of toxicology.

Mecanismo De Acción

The mechanism of action of 2-Methylfluoranthene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting their normal function .

Comparación Con Compuestos Similares

Comparison with Fluoranthene (FA)

Tumorigenic Activity

In newborn CD-1 mice, both FA and 2-MeFA induce lung and liver tumors, but their potencies differ significantly:

- Lung Tumors : At 17.3 μmol doses, FA and 2-MeFA show similar tumor incidence (65–96% in both sexes) but divergent tumor multiplicities. 2-MeFA produces 3.04–3.94 tumors per mouse, whereas FA yields only 1.12–2.45 tumors per mouse .

- Liver Tumors : All three compounds (FA, 2-MeFA, and 3-MeFA) induce liver tumors in male mice, but only 2-MeFA shows activity in female mice at 17.3 μmol .

- Relative Potency : FA ≥ 2-MeFA >> 3-MeFA in liver tumorigenicity .

Metabolic Activation

FA requires metabolic activation to form genotoxic intermediates, primarily via cytochrome P450-mediated oxidation to dihydrodiol epoxides . 2-MeFA shares similar metabolic pathways but exhibits enhanced mutagenicity in Salmonella typhimurium assays with metabolic activation, suggesting its methyl group facilitates DNA adduct formation .

Comparison with 3-Methylfluoranthene (3-MeFA)

3-MeFA, an isomer of 2-MeFA, demonstrates markedly lower carcinogenic activity:

- Lung Tumors : 3-MeFA fails to induce statistically significant lung tumors in mice at 17.3 μmol .

- Liver Tumors : While active in male mice, its potency is far lower than FA or 2-MeFA .

Other Methylfluoranthene Isomers

Five methylfluoranthene isomers exist, but only 2-MeFA and 3-MeFA have been extensively studied. Limited data suggest that 1-, 4-, and 5-methylfluoranthene isomers are environmentally rare and lack significant tumorigenic activity .

Data Tables

Table 1: Tumorigenic Activity in Newborn CD-1 Mice

| Compound | Dose (μmol) | Lung Tumor Incidence (%) | Lung Tumor Multiplicity | Liver Tumors (Males) | Liver Tumors (Females) |

|---|---|---|---|---|---|

| FA | 17.3 | 65–96 | 1.12–2.45 | Significant | None |

| 2-MeFA | 17.3 | 65–96 | 3.04–3.94 | Significant | Significant (17.3 μmol) |

| 3-MeFA | 17.3 | Not significant | — | Significant | None |

Table 2: IARC Classifications and Mutagenicity

| Compound | IARC Group | Carcinogenicity Evidence | Mutagenicity (S. typhimurium) |

|---|---|---|---|

| 2-MeFA | 3 | Limited (animal) | Positive with activation |

| 3-MeFA | 3 | Inadequate | Positive with activation |

Source: IARC (2010)

Actividad Biológica

2-Methylfluoranthene (2-MeFA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential mutagenic and carcinogenic properties. This article provides a comprehensive overview of the biological activity of 2-MeFA, focusing on its mutagenicity, tumorigenicity, and metabolic pathways.

Chemical Structure and Properties

This compound is an isomer of fluoranthene, characterized by the addition of a methyl group at the second position of the fluoranthene structure. This modification can influence its biological activity and interaction with biological systems.

Mutagenicity Studies

Mutagenicity refers to the ability of a compound to induce mutations in DNA. Studies have shown that 2-MeFA exhibits mutagenic properties:

- Metabolic Activation : Research indicates that 2-MeFA undergoes metabolic activation in liver homogenates from Aroclor-pretreated rats, leading to the formation of mutagenic metabolites such as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. These metabolites have been tested for mutagenicity using the Salmonella typhimurium TA100 strain, revealing significant mutagenic potential compared to other PAHs like fluoranthene and 3-methylfluoranthene .

Tumorigenicity in Animal Models

The tumorigenic potential of 2-MeFA has been evaluated in various animal studies:

- Bioassays : In a comparative bioassay involving newborn CD-1 mice, 2-MeFA was found to induce a significant incidence of liver tumors. At a dose of 17.3 µmol, both fluoranthene and 2-MeFA resulted in similar incidences of lung tumors (65-96%). However, tumor multiplicity was notably higher in mice treated with 2-MeFA (3.04 to 3.94 tumors per mouse) compared to fluoranthene (1.12 to 2.45 tumors per mouse) .

- Carcinogenicity Testing : In one study where 2-MeFA was administered intraperitoneally to newborn mice, positive results for carcinogenicity were observed, indicating its potential as a tumor initiator .

Comparative Carcinogenicity

The relative carcinogenic potency among various methylated fluoranthenes has been established:

| Compound | Tumor Incidence (%) | Average Tumors per Mouse |

|---|---|---|

| Fluoranthene | 65-96 | 1.12 - 2.45 |

| This compound | 65-96 | 3.04 - 3.94 |

| 3-Methylfluoranthene | Not significant | N/A |

This table highlights that while all three compounds exhibit tumorigenic properties, 2-MeFA is notably more potent than its counterparts in inducing tumor multiplicity.

Metabolic Pathways

The metabolic activation pathways for PAHs are crucial in understanding their biological effects:

- Activation Pathways : The metabolic conversion of PAHs like 2-MeFA involves enzymatic reactions that lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations. The specific pathways for 2-MeFA include hydroxylation and subsequent formation of dihydrodiols, which are implicated in its mutagenic activity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Methylfluoranthene in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or isomer-selective catalytic reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and high-performance liquid chromatography (HPLC) for isomer separation. For environmental analysis, standardized solutions (e.g., 50 μg/mL in toluene) are used as reference materials . Detailed protocols should include reagent sources, reaction conditions, and spectral data interpretation to ensure reproducibility .

Q. How can researchers detect and quantify this compound in environmental samples?

- Methodological Answer : Environmental detection employs HPLC coupled with fluorescence detection or GC-MS due to the compound’s aromatic structure. Calibration curves using certified reference materials (e.g., 10 mg/L in acetonitrile) are critical for quantification. Sample preparation often involves solid-phase extraction (SPE) to isolate PAHs from matrices like soil or water. Researchers must validate methods by reporting recovery rates, limits of detection (LOD), and inter-laboratory reproducibility .

Q. What are the key considerations for designing toxicity studies involving this compound?

- Methodological Answer : Studies should specify administration routes (e.g., intraperitoneal vs. oral), dose ranges, and exposure durations. Use in vivo models (e.g., mice) requires ethical approval and adherence to guidelines for carcinogenicity testing. Include positive/negative controls (e.g., benzo[a]pyrene) and report statistical methods for analyzing tumor incidence or biochemical markers. Data should address uncertainties in dosing and metabolic activation pathways .

Advanced Research Questions

Q. How can contradictory findings in this compound’s carcinogenic potential be resolved?

- Methodological Answer : Contradictions often arise from variations in bioassay protocols, such as differences in animal strains or exposure regimens. Meta-analyses of historical data (e.g., IARC evaluations) should compare tumor types, dose-response relationships, and mechanistic studies (e.g., DNA adduct formation). Advanced statistical models, like Bayesian inference, can weigh evidence strength while accounting for methodological biases .

Q. What strategies optimize the separation of this compound isomers using chromatographic techniques?

- Methodological Answer : Isomer separation requires optimizing HPLC parameters: column selection (C18 or phenyl-modified phases), mobile phase composition (acetonitrile/water gradients), and temperature control. For GC-MS, derivatization may enhance volatility. Validate separations using co-elution studies with authentic standards and report resolution factors (R > 1.5). Cross-validate with spectroscopic methods (e.g., UV-Vis) to confirm peak identity .

Q. How do researchers address gaps in mechanistic data linking this compound to oxidative stress?

- Methodological Answer : Conduct in vitro assays (e.g., HepG2 cells) to measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Pair with omics approaches (transcriptomics/proteomics) to identify oxidative stress-related pathways (e.g., Nrf2/ARE). Compare results with structurally similar PAHs to isolate methyl-group effects. Ensure reproducibility by detailing cell culture conditions, assay normalization methods, and positive controls (e.g., H₂O₂) .

Q. What are best practices for integrating secondary data on this compound into new research frameworks?

- Methodological Answer : Systematically review databases (e.g., PubMed, IARC monographs) using Boolean search terms (e.g., "this compound AND carcinogenicity"). Extract and standardize data into meta-analysis frameworks, noting study limitations (e.g., sample size, detection limits). Use software tools (e.g., RevMan) to assess heterogeneity and publication bias. Transparently report inclusion/exclusion criteria to ensure methodological rigor .

Propiedades

IUPAC Name |

2-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCMNWZFPMXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074823 | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-31-6, 30997-39-8 | |

| Record name | 2-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.